molecular formula C₇H₇D₁₀O₃PS₂ B1157178 Phorate Oxon-d10

Phorate Oxon-d10

Cat. No.: B1157178
M. Wt: 254.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Deuterated Analogs in Chemical and Environmental Sciences

Deuterated analogs, or isotopically labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in chemical and environmental sciences. nih.gov Deuterium (D), a stable, non-radioactive isotope of hydrogen, contains an additional neutron, which doubles the mass of the atom. wikipedia.org This mass difference is the cornerstone of its utility. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect, where reactions involving the cleavage of a C-D bond proceed at a slower rate. nih.govwikipedia.org

In analytical chemistry, particularly in chromatographic and mass spectrometric methods, deuterated compounds serve as ideal internal standards. mdpi.com An internal standard is a substance with similar physicochemical properties to the analyte of interest, which is added in a known quantity to a sample before analysis. Because the deuterated analog behaves almost identically to the native compound during sample extraction, cleanup, and chromatographic separation, it can effectively compensate for any loss of analyte during sample preparation and for variations in instrument response. When analyzed by mass spectrometry (MS), the deuterated standard is easily distinguished from the native analyte due to its higher mass-to-charge ratio (m/z). nih.gov This allows for highly accurate and precise quantification, which is critical for trace-level analysis in complex environmental samples like soil, water, and biological tissues. medwinpublishers.com

Phorate (B1677698) Oxon as a Key Metabolite in Organophosphate Dynamics

Phorate is a potent systemic and contact organophosphate insecticide and acaricide used to control a variety of pests on agricultural crops. medwinpublishers.comresearchgate.netsigmaaldrich.com The parent compound, Phorate, which contains a phosphorus-sulfur double bond (P=S), is not the primary toxic agent. msstate.edumsstate.edu Its toxicity is mediated through metabolic activation within organisms. msstate.edu

In biological systems, Phorate undergoes oxidative desulfuration, a process primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. msstate.edu This metabolic pathway converts the thione (P=S) group of Phorate into an oxon (P=O) group, resulting in the formation of Phorate Oxon. msstate.edunih.gov This transformation dramatically increases the compound's potency as an inhibitor of acetylcholinesterase (AChE), an essential enzyme for nerve function. msstate.edu Phorate Oxon is a significantly more powerful AChE inhibitor than Phorate itself. msstate.edu

The metabolic journey of Phorate can continue, with Phorate Oxon being further oxidized to form Phorate-Oxon Sulfoxide (B87167) and subsequently Phorate-Oxon Sulfone, which are also potent AChE inhibitors. msstate.edumsstate.eduepa.gov The detection and quantification of these metabolites, especially Phorate Oxon, are crucial for understanding the toxicology and environmental fate of the parent insecticide, Phorate. medwinpublishers.com

Overview of Phorate Oxon-d10 Applications and Research Significance

The primary application of this compound is as an internal standard for the analytical determination of Phorate Oxon. pharmaffiliates.com Its chemical structure is identical to Phorate Oxon, except that the ten hydrogen atoms in the two ethyl groups have been replaced with deuterium atoms. scbt.com This isotopic labeling makes it an indispensable tool in quantitative analytical methods.

In research, this compound is used to ensure the accuracy of methods developed to monitor Phorate and its metabolites in various matrices, including food products and environmental samples. researchgate.netscitepress.org Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for this purpose. medwinpublishers.comepa.govscitepress.org By adding a known amount of this compound to a sample, researchers can correct for analytical variability, leading to more reliable and precise measurements of Phorate Oxon residues.

The significance of this compound lies in its ability to facilitate accurate exposure assessment and support regulatory monitoring. The reliable quantification of Phorate Oxon is essential for enforcing maximum residue limits in food and for studying the environmental persistence and degradation of Phorate. researchgate.netresearchgate.net

Data Tables

Table 1: Properties of this compound

Property Value Source(s)
Chemical Name Phosphorothioic Acid O,O-Diethyl S-[(Ethylthio)methyl] Ester-d10 pharmaffiliates.comscbt.com
CAS Number 2733390-17-3 pharmaffiliates.com
Molecular Formula C₇H₇D₁₀O₃PS₂ pharmaffiliates.comscbt.com
Molecular Weight 254.37 g/mol pharmaffiliates.comscbt.com

| Primary Use | Labeled analogue/Internal Standard | pharmaffiliates.com |

Table 2: Phorate and Its Key Oxidative Metabolites

Compound Key Structural Feature Role/Significance Source(s)
Phorate P=S (Thione) Parent Insecticide sigmaaldrich.com
Phorate Oxon P=O (Oxon) Potent AChE-inhibiting metabolite msstate.edumsstate.edu
Phorate Oxon Sulfoxide P=O, S=O Further oxidation product; potent AChE inhibitor msstate.eduepa.gov

| Phorate Oxon Sulfone | P=O, SO₂ | Further oxidation product; potent AChE inhibitor | msstate.eduepa.gov |

Properties

Molecular Formula

C₇H₇D₁₀O₃PS₂

Molecular Weight

254.37

Synonyms

Phosphorothioic Acid O,O-Diethyl S-[(Ethylthio)methyl] Ester-d10;  (Ethylthio)methanethiol S-Ester with O,O-Diethyl Phosphorothioate-d10;  O,O-Diethyl S-(Ethylthiomethyl) Phosphorothioate-d10;  Phorate Oxygen Analog-d10;  Phorate Thiolate Analog-d10;  Pho

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Phorate Oxon D10

Chemo-Enzymatic Synthesis of Deuterated Organophosphate Metabolites

The synthesis of deuterated organophosphate metabolites like Phorate (B1677698) Oxon-d10 often leverages chemo-enzymatic strategies, which combine the precision of biocatalysts with the practicality of traditional organic chemistry. rsc.orgresearchgate.net This approach is particularly valuable for introducing isotopic labels into complex molecules with high selectivity, often under mild reaction conditions. rsc.orgnih.gov Enzymes can be employed for various transformations, from creating chiral synthons in early synthetic stages to performing late-stage functionalizations on complex molecular scaffolds. researchgate.netnih.gov

In the context of organophosphates, enzymes can facilitate transformations that are challenging to achieve through conventional methods, such as selective oxidations or the resolution of stereocenters. nih.govnih.gov For instance, a key step in a chemo-enzymatic route might involve an enzymatic reaction to create a specific stereoisomer, which is then elaborated upon using standard chemical reactions. researchgate.net The development of computer-aided synthesis planning tools, which can incorporate biocatalytic reaction rules, has further expanded the potential for designing novel and efficient chemo-enzymatic routes. rsc.org The use of enzymes like monooxygenases or hydrolases can offer high regio- and enantioselectivity, which is critical in the synthesis of complex, biologically active molecules. nih.govnih.gov

Isotopic Labeling Strategies and Incorporation for Phorate Oxon Derivatization

The synthesis of Phorate Oxon-d10 involves the specific incorporation of ten deuterium (B1214612) atoms into the two ethyl groups of the molecule. The primary strategy for achieving this is through the use of deuterated starting materials in a chemical synthesis pathway. nih.gov A common approach begins with the synthesis or procurement of deuterated ethanol (B145695) (C2D5OD), which serves as the source of the d5-ethyl groups.

The general synthetic process involves several key steps:

Preparation of Deuterated Precursors: Fully deuterated ethylating agents, such as deuterated ethanol or ethyl halides (e.g., C2D5Br), are prepared. The source of all deuterium for these reagents is typically deuterium oxide (D₂O). princeton.edu

Formation of the Phosphorodithioate Intermediate: The deuterated ethyl groups are reacted to form O,O-di(ethyl-d5) phosphorodithioic acid.

Alkylation: The intermediate is then alkylated to introduce the (ethylsulfanyl)methyl group, yielding Phorate-d10.

Oxidation: The final step to obtain this compound is the oxidation of the P=S bond in Phorate-d10 to a P=O bond.

Alternative methods for deuteration include H-D exchange reactions, which can be catalyzed by transition metals like palladium. mdpi.com These methods allow for the selective exchange of hydrogen for deuterium on a pre-existing molecule, although careful control is needed to ensure high isotopic enrichment at the desired positions. princeton.edumdpi.com The use of stable isotope-labeled compounds like this compound is crucial for their application as internal standards in analytical chemistry, as it significantly improves the accuracy and precision of quantification in complex matrices.

Biotransformation Mechanisms of Phorate to Phorate Oxon in Environmental Matrices and Biological Systems

Phorate undergoes extensive biotransformation in both environmental settings and biological systems, converting the parent compound into a series of more potent metabolites. msstate.eduresearchgate.net The primary mechanism of toxicity for phorate is mediated by its bioactivated oxon metabolite. researchgate.net Once absorbed, the lipophilic phorate is rapidly distributed and metabolized, primarily in the liver. nih.gov The metabolic pathway involves a sequence of oxidation reactions that increase the toxicity of the compound. msstate.edunih.gov In soil, phorate is rapidly oxidized to phorate sulfoxide (B87167) and then more slowly to phorate sulfone. researchgate.net

The major metabolites formed from phorate include its sulfoxide and sulfone, as well as the corresponding oxygen analog (oxon) and the oxon's sulfoxide and sulphone. inchem.org These oxidative metabolites, particularly the oxon derivatives, are significantly more potent inhibitors of the enzyme acetylcholinesterase (AChE) than phorate itself. nih.govmsstate.edu

Table 1: Phorate and its Major Oxidative Metabolites

Compound AChE Inhibition Potency (IC50) Key Enzyme Family in Formation
Phorate >100,000 nM msstate.edu Cytochrome P450 (CYP), FMO researchgate.net
Phorate Sulfoxide 1500 µM nih.gov Cytochrome P450 (CYP), FMO researchgate.net
Phorate Sulfone 40 µM nih.gov Cytochrome P450 (CYP) researchgate.net
Phorate Oxon (PHO) 650 nM msstate.edu Cytochrome P450 (CYP) msstate.edumsstate.edu
Phorate Oxon Sulfoxide (PHX) 500 nM msstate.edu Cytochrome P450 (CYP) msstate.edumsstate.edu

The critical activation step in phorate's metabolism is the conversion of the phosphorothionate (P=S) group to a phosphate (B84403) (P=O) group, a reaction known as oxidative desulfuration. msstate.edu This transformation produces the highly toxic metabolite, phorate oxon. msstate.edumsstate.edu This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver. msstate.eduunito.it

The mechanism involves the P450 enzyme adding an oxygen atom to the sulfur atom of the P=S bond. msstate.eduresearchgate.net This process forms an unstable phosphooxythiiran intermediate, which then rearranges to release a reactive sulfur atom and form the stable P=O bond of the oxon metabolite. nih.gov Studies with human liver microsomes and specific P450 isoforms have shown that several CYPs can catalyze this reaction, with CYP3A4 and CYP2C9 being implicated in phorate metabolism. unito.it This oxidative desulfuration is a common activation pathway for many organophosphorus pesticides. researchgate.netnih.gov The release of the sulfur atom during this process has also been linked to the mechanism-based inactivation of the P450 enzymes themselves. nih.gov

In parallel with and subsequent to the formation of phorate oxon, the thioether sulfur atom in the phorate molecule is also subject to oxidation. inchem.org This leads to a sequential pathway forming phorate sulfoxide and then phorate sulfone. msstate.eduresearchgate.net Both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) are involved in the initial oxidation to phorate sulfoxide. researchgate.netunito.it However, further oxidation of the sulfoxide to the sulfone appears to be carried out only by CYPs. researchgate.net

This same sequential oxidation occurs on the phorate oxon molecule. Phorate oxon can be further bioactivated by CYPs to phorate oxon sulfoxide (PHX) and subsequently to phorate oxon sulfone (PHS). msstate.edumsstate.edu Each oxidation step generally increases the inhibitory potency against acetylcholinesterase, with phorate oxon sulfone being the most toxic metabolite. nih.govmsstate.edu The formation of these progressively more toxic metabolites, potentially within the brain itself, may contribute to the delayed onset of toxicity observed following phorate exposure. msstate.edumsstate.edu In environmental matrices like soil, the initial oxidation to phorate sulfoxide is rapid, while the subsequent conversion to phorate sulfone is a slower process. researchgate.net

Enantioselective Formation and Chiral Analysis of Phorate Oxon Isomers

Many organophosphorus pesticides, including phorate, are chiral molecules, meaning they can exist as different stereoisomers or enantiomers. nih.gov The phosphorus atom in phorate is a chiral center. This chirality is significant because stereoisomers can exhibit different biological activities, metabolic rates, and toxicities. nih.govmdpi.com The biotransformation of phorate can be stereoselective, meaning that different enzymes may preferentially produce or metabolize one isomer over another. researchgate.net

Research has shown that both FMO and CYP enzymes participate in the initial sulfoxidation of phorate, but they do so with opposing stereoselectivity: FMOs primarily form the (-) enantiomer of phorate sulfoxide, while CYPs produce the (+) enantiomer. researchgate.net This differential metabolism highlights the importance of considering chirality in toxicological assessments. nih.gov

The analysis of these different isomers requires specialized chiral separation techniques. mdpi.comelsevier.com Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) using chiral stationary phases or chiral selectors in the mobile phase are common methods. mdpi.comnih.gov For example, cyclodextrins are frequently used as chiral selectors in CE to separate the enantiomers of various pesticides. mdpi.com The development of sensitive and robust chiral analytical methods is essential for understanding the environmental fate and stereoselective toxicity of compounds like phorate and its metabolites. nih.gov

Environmental Fate and Transformation of Phorate Oxon D10 Analogs

Abiotic Degradation Kinetics and Mechanisms of Phorate (B1677698) Oxon-d10

No data available.

No data available.

No data available.

Biotic Transformation and Mineralization Studies of Phorate Oxon-d10

No data available.

No data available.

Environmental Transport and Distribution Modeling of Deuterated Phorate Oxon

Modeling the environmental journey of Phorate Oxon is essential for predicting its presence in various environmental compartments. This involves assessing its movement from the point of application into soil, water, and air.

The movement of Phorate Oxon from agricultural fields into surrounding water bodies is a significant concern. This transport occurs primarily through two mechanisms: leaching through the soil profile into groundwater and runoff from the soil surface into streams, rivers, and lakes.

Detailed research findings on the specific leaching and runoff characteristics of Phorate Oxon are limited in publicly available literature. However, studies on its parent compound, phorate, and its metabolites provide valuable insights. Phorate itself has been classified as moderately persistent in soil, with reported half-lives ranging from 2 to 173 days. longdom.org The persistence and mobility of phorate and its metabolites, including phorate oxon, are influenced by soil type, pH, and microbial activity. longdom.org For instance, phorate degradation is accelerated in alkaline conditions and soils with higher salinity. longdom.org

While some studies suggest that the parent compound phorate has a low potential for leaching, its degradation products, such as phorate sulfoxide (B87167) and phorate sulfone, are more mobile and have longer half-lives in water, particularly under acidic conditions. longdom.org Concern has been raised that these more water-soluble degradates, which would include phorate oxon, may have a greater potential to contaminate groundwater.

Surface runoff represents another critical pathway for the transport of phorate and its metabolites. epa.gov These compounds can be carried by rainwater from treated fields into adjacent aquatic environments. The initial contamination at application sites can spread through both surface runoff to lakes and rivers and through subsurface transport to aquifers. epa.gov The contaminated surface and groundwaters may then serve as sources for drinking water systems. epa.gov

A study conducted by the U.S. Geological Survey (USGS) in the Little River Basin, Kentucky, included phorate oxon in its list of analytes for water quality assessment, indicating its relevance as a potential contaminant in agricultural watersheds. ky.gov Another USGS report on anthropogenic organic compounds also lists phorate oxon as a degradate of concern in water. usgs.gov Furthermore, a 2020 Integrated Report for the District of Columbia included monitoring data for phorate oxon sulfoxide and phorate oxon sulfone in filtered water samples. dc.gov

A study focusing on a dairy herd poisoning incident in California highlighted the limited data available on the levels of phorate and its degradates in ground or surface water over time. longdom.org This underscores the need for more comprehensive research to quantify the leaching and runoff potential of these compounds.

Table 1: Illustrative Data for Leaching and Runoff Studies

Parameter Soil Type Concentration in Leachate Concentration in Runoff Study Conditions
Phorate Oxon Sandy Loam Not Reported Detected Simulated rainfall after application
Phorate & Metabolites Clay Low High Natural storm event on treated field

Volatilization from soil and plant surfaces is another important route for the environmental distribution of pesticides. The parent compound, phorate, is known to be volatile. Once in the atmosphere, it can be transported over long distances and undergo chemical transformations.

One of the key atmospheric transformation pathways for phorate is oxidation by hydroxyl (OH) radicals, which can lead to the formation of phorate oxon. researchgate.net This means that phorate oxon can be directly emitted into the atmosphere through volatilization and also be formed secondarily from the atmospheric degradation of phorate.

The atmospheric deposition of pesticides, including phorate oxon, is a mechanism by which these compounds can contaminate areas far from their application sites. A USGS study on atmospheric deposition of pesticides in the Central Valley of California included methods for assessing these compounds and listed phorate oxon as an analyte of interest. usgs.gov This indicates that phorate oxon can be present in the atmosphere and be deposited back onto land and water surfaces.

Modeling studies are crucial for understanding the atmospheric fate of these compounds. Such models consider factors like vapor pressure and Henry's Law constant to predict the extent of volatilization and long-range transport potential. While specific quantitative data on the volatilization rate and atmospheric concentrations of phorate oxon are scarce in the available literature, the information on its formation from phorate in the atmosphere and its inclusion in atmospheric deposition studies highlight the importance of this transport pathway.

Table 2: Illustrative Data for Volatilization and Atmospheric Transport Studies

Parameter Medium Volatilization Rate Atmospheric Concentration Study Conditions
Phorate Oxon Soil Surface Not Reported Detected in air samples Downwind of treated agricultural area
Phorate Water Surface Moderate Not Reported Laboratory wind tunnel experiment

Metabolic Studies and Biotransformation of Phorate Oxon D10 in Non Human Systems

In Vitro Metabolic Pathways in Mammalian (Non-Human) Liver and Brain Microsomes

In vitro studies using subcellular fractions from mammalian tissues, such as liver and brain microsomes, are instrumental in elucidating the specific enzymatic reactions involved in the metabolism of xenobiotics like phorate (B1677698) oxon.

The initial bioactivation of the parent compound, phorate, to phorate oxon is a critical metabolic step mediated by the Cytochrome P450 (CYP) enzyme system. nih.govmsstate.edumsstate.edu This oxidative desulfuration occurs primarily in the liver, where the P=S group of phorate is converted to the P=O group of phorate oxon. msstate.edu

Once formed, phorate oxon serves as a substrate for further CYP-mediated reactions. msstate.edumsstate.edu These subsequent oxidations lead to the formation of progressively more electrophilic, and thus more potent, acetylcholinesterase (AChE) inhibitors. msstate.edu The primary metabolites formed from phorate oxon through this pathway are:

Phorate Oxon Sulfoxide (B87167) (PHX)

Phorate Oxon Sulfone (PHS)

This bioactivation sequence, from phorate oxon to its sulfoxide and sulfone derivatives, occurs in both liver and brain microsomes. msstate.edu While the liver has the highest concentration of CYP enzymes responsible for xenobiotic metabolism, the brain also possesses the capability to perform these bioactivation steps. msstate.edumsstate.edu It is hypothesized that the highly reactive sulfoxide and sulfone metabolites may not readily escape the liver to circulate systemically, suggesting that phorate oxon may be the primary metabolite that travels to other tissues. msstate.edu However, local bioactivation of phorate oxon within the brain could lead to the formation of these more potent inhibitors directly at a critical target site. msstate.edu

Key Metabolites in the P450-Mediated Pathway of Phorate Oxon
SubstrateEnzyme SystemPrimary Metabolite(s)Metabolic Action
PhorateCytochrome P450 (CYP)Phorate Oxon (PHO)Oxidative Desulfuration
Phorate Oxon (PHO)Cytochrome P450 (CYP)Phorate Oxon Sulfoxide (PHX)Sulfoxidation
Phorate Oxon Sulfoxide (PHX)Cytochrome P450 (CYP)Phorate Oxon Sulfone (PHS)Sulfoxidation

In Vivo Biotransformation in Model Organisms (e.g., Rodents, Fish, Insects)

Studies in living organisms provide a more integrated understanding of how a compound is absorbed, distributed, metabolized, and eliminated.

Following oral administration of the parent compound phorate to rats, absorption is rapid, with the majority of the dose being eliminated, primarily in the urine, within 24 hours. who.int This indicates an efficient, though not necessarily immediate, systemic uptake and clearance process.

Specific pharmacokinetic parameters for phorate oxon, such as its half-life (T1/2), maximum plasma concentration (Cmax), volume of distribution (Vss), and clearance (CL), are not well-documented in the available literature for rodent models. Studies on other organophosphates provide examples of these parameters, but direct data for phorate oxon is lacking. nih.govresearchgate.net The rapid metabolism of phorate to various metabolites, including phorate oxon, complicates the kinetic analysis of any single metabolite in vivo.

In rats, after administration of phorate, peak concentrations of radioactive residues are found approximately 6 hours after treatment. who.int The distribution of these residues indicates wide dissemination throughout the body, with the highest levels detected in the blood, kidney, and liver, followed by skin, muscle, and fat. who.int

The liver is the primary site of biotransformation, converting phorate to its various oxidized metabolites. msstate.edu The metabolic profile in rats shows that the parent compound is quickly metabolized, and the bulk of the biotransformed products are excreted. who.int The major urinary metabolites are non-phosphorylated, indicating extensive detoxification. who.int However, phosphorylated metabolites, including phorate oxon sulfoxide and phorate oxon sulfone, are also formed. who.int

Peak Radioactive Residue Distribution in Rats 6 Hours Post-Phorate Administration
TissueResidue Concentration (ppm)
Blood0.168 - 0.37
Kidney0.163 - 0.29
Liver0.142 - 0.24
Skin0.109 - 0.20
Muscle0.100 - 0.14
Fat0.031 - 0.08

Data derived from studies on 14C-labelled phorate administration. who.int

Comparative Metabolism across Different Species

The metabolism of phorate and its oxon can vary both qualitatively and quantitatively across different species, which influences their selective toxicity. nih.gov

In Rodents: As detailed above, rats rapidly absorb and metabolize phorate, primarily through oxidative pathways mediated by CYP enzymes in the liver, leading to the formation of phorate oxon, and its sulfoxide and sulfone derivatives. msstate.eduwho.int The majority of metabolites are detoxified and excreted in the urine. who.int

In Fish: The metabolism of phorate has been studied in fish, revealing the involvement of flavin-containing monooxygenases (FMOs) in addition to CYPs. In coho salmon, FMO activity leading to phorate metabolism was found to be induced by salinity and varied between organs, with the highest activity in the liver. nih.gov Studies on the freshwater fish Channa punctatus show that phorate exposure significantly alters biochemical parameters related to carbohydrate and protein metabolism in the liver, muscle, and kidney, indicating widespread metabolic disruption. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Phorate Oxon D10 Quantification and Characterization

Mass Spectrometry (MS) Applications in Environmental and Biological Matrices

Mass spectrometry has become an indispensable tool for identifying and quantifying pesticide residues and their metabolites, such as phorate (B1677698) oxon, in environmental and biological samples. nih.gov The high sensitivity and selectivity of MS allow for the detection of trace-level contaminants in complex matrices including food products, animal tissues, and bodily fluids. medwinpublishers.com In forensic toxicology, for instance, the identification of phorate and its metabolites in visceral matrices is crucial for investigating poisoning cases. medwinpublishers.com MS-based methods can characterize the molecular structure of the target compound and its specific adducts, providing unambiguous evidence of exposure. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a leading technique for the analysis of phorate and its metabolites. researchgate.net Method development typically involves optimizing sample preparation and the chromatographic and mass spectrometric conditions.

A widely adopted sample preparation procedure is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netnih.gov This process often uses acetonitrile (B52724) for extraction, followed by a dispersive solid-phase extraction (dSPE) step with agents like magnesium sulfate (B86663), primary secondary amines (PSA), and C18 to purify the sample by removing interfering matrix components. researchgate.net

Chromatographic separation is commonly achieved using a C18 reversed-phase column. The mobile phase often consists of a gradient mixture of water and methanol (B129727) or acetonitrile, with additives like formic acid or ammonium (B1175870) formate, to ensure efficient separation and promote optimal ionization of the target analytes. nih.govresearchgate.netnih.gov For detection, the mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring multiple reaction monitoring (MRM) transitions for each analyte to ensure both quantification and confirmation. researchgate.netresearchgate.net

Method validation is performed to guarantee that the analytical procedure is reliable, reproducible, and fit for its intended purpose. nih.govmdpi.com This process evaluates several key parameters, including specificity, linearity, accuracy, precision, and the limits of detection and quantification, often following international guidelines such as those from SANTE. researchgate.netmdpi.com

Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a well-established method for the identification and characterization of phorate and its metabolites, which are sufficiently volatile or can be derivatized to become so. medwinpublishers.comnih.gov The technique is frequently used for multi-residue pesticide analysis in diverse matrices, including herbal medicines. nih.govnih.gov

In GC-MS analysis, compounds are typically ionized using Electron Ionization (EI). The resulting mass spectra exhibit characteristic fragmentation patterns that serve as a molecular fingerprint, allowing for the unambiguous identification of the target compounds. medwinpublishers.com For example, the mass spectrum of phorate shows a base peak at an m/z of 75, corresponding to the ethylthiomethylium ion. medwinpublishers.com GC-MS/MS enhances selectivity by isolating a precursor ion and monitoring its specific product ions, which is crucial for reducing matrix interference and improving detection limits in complex samples. nih.gov While GC analysis is effective for the parent compound phorate, LC-MS/MS is often preferred for its full suite of more polar metabolites. researchgate.net

High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, offers significant advantages for the analysis of complex samples. Its ability to measure mass with very high accuracy allows for the determination of the elemental composition of an unknown compound from its exact mass. This capability is critical for distinguishing between isomers—molecules that have the same nominal mass but different atomic arrangements or compositions. In pesticide analysis, HRMS can help differentiate a target analyte from isobaric interferences, increasing the confidence in its identification. This is particularly valuable in non-targeted screening approaches where the chemical identity of detected compounds is not known beforehand.

Application of Phorate Oxon-d10 as an Internal Standard in Quantitative Analysis

The primary and most critical application of this compound is as an isotopically labeled internal standard (ILIS) in quantitative analytical methods. lcms.czscbt.com An ideal internal standard co-elutes with the target analyte and exhibits nearly identical chemical and physical behavior during sample extraction, cleanup, and ionization. semanticscholar.org this compound fits this role perfectly for the analysis of Phorate Oxon because it is chemically identical to the analyte but has a higher mass due to the replacement of ten hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the analyte and the standard. By adding a known amount of this compound to the sample at the beginning of the workflow, quantification is based on the ratio of the analyte's signal to the internal standard's signal, which corrects for analyte loss during sample preparation and variations in instrument response. lcms.czsemanticscholar.org

The validation of analytical methods using this compound or similar internal standards demonstrates high performance across several key metrics. These parameters ensure the data generated is accurate, reliable, and sensitive enough for regulatory monitoring.

Linearity : Assesses the relationship between the concentration of the analyte and the instrument's response. Methods for phorate and its metabolites consistently show excellent linearity, with correlation coefficients (R²) typically greater than 0.99 over the tested concentration ranges. researchgate.netresearchgate.net

Accuracy : Measured as the percent recovery of a known amount of analyte spiked into a blank matrix. For phorate and its metabolites, recovery rates are generally within the acceptable range of 70% to 120% as specified by regulatory bodies. researchgate.netresearchgate.netnih.gov

Precision : Expressed as the relative standard deviation (RSD) of replicate measurements. Precision for these methods is typically below 20%, indicating good reproducibility. researchgate.netresearchgate.netresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. epa.govscience.gov For phorate metabolites, LOQs are often in the low microgram-per-kilogram (µg/kg) range, which is well below the maximum residue limits (MRLs) set by regulatory agencies. researchgate.netresearchgate.net

The table below summarizes typical validation parameters for the analysis of phorate and its metabolites using mass spectrometry.

Parameter Typical Value/Range Source(s)
Linearity (R²)> 0.99 researchgate.netnih.govresearchgate.net
Accuracy (Recovery)70% - 120% researchgate.netresearchgate.netnih.govresearchgate.net
Precision (RSD)< 20% researchgate.netresearchgate.netresearchgate.net
Limit of Detection (LOD)0.0002 - 2.00 µg/kg nih.govresearchgate.netresearchgate.net
Limit of Quantification (LOQ)0.0005 - 6.65 µg/kg researchgate.netnih.govresearchgate.netresearchgate.net

This interactive table provides a summary of typical method validation results reported in scientific literature for the analysis of phorate and its metabolites.

A significant challenge in LC-MS/MS and GC-MS analysis is the "matrix effect," which is the suppression or enhancement of the analyte's ionization signal caused by co-eluting compounds from the sample matrix. nih.govnih.gov This effect can compromise the accuracy, precision, and linearity of a method, leading to inaccurate quantification. nih.gov

The most effective strategy to compensate for matrix effects is the use of an isotopically labeled internal standard, such as this compound. lcms.cznih.gov Because the ILIS is chemically identical to the analyte, it elutes at the same time and is subjected to the same ionization suppression or enhancement. nih.gov Since quantification is based on the area ratio of the native analyte to the stable isotope-labeled standard, the variability introduced by the matrix effect is effectively cancelled out. lcms.cz This approach significantly improves the accuracy and reproducibility of quantitative results, especially across different and complex matrices like cannabis, vegetables, and animal-derived foods. lcms.cznih.gov While matrix-matched calibration is another strategy, the use of a deuterated standard is considered the gold standard for correcting matrix effects. nih.govnih.gov

Sample Preparation and Extraction Protocols for Complex Matrices (e.g., soil, water, tissue, food)

The quantification and characterization of this compound in complex environmental and biological matrices such as soil, water, tissue, and food present significant analytical challenges. chromatographyonline.com These matrices consist of numerous interfering compounds that can affect the accuracy and sensitivity of analytical instruments. chromatographyonline.com Therefore, robust sample preparation and extraction protocols are essential to isolate the target analyte from the matrix, concentrate it, and remove interferences prior to analysis. chromatographyonline.comsemanticscholar.org The choice of extraction technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the desired analytical outcome. semanticscholar.org For organophosphate compounds like Phorate Oxon and its deuterated analogue, several effective methods have been developed and optimized.

QuEChERS Methodology and Adaptations

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a predominant sample preparation technique for pesticide residue analysis in a wide array of matrices, particularly food and soil. researchgate.netsepscience.comnih.gov Originally developed for analyzing pesticides in fruits and vegetables, its advantages—including high throughput, low solvent consumption, and simplicity—have led to its adaptation for more complex matrices. nih.govsigmaaldrich.com

The QuEChERS procedure generally involves two main steps:

Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of high-salt concentrations (e.g., magnesium sulfate, sodium acetate). nih.govsigmaaldrich.com This "salting-out" effect forces the separation of the acetonitrile layer containing the pesticides from the aqueous layer of the sample. nih.gov

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents for cleanup. sigmaaldrich.com Common sorbents include anhydrous magnesium sulfate to remove residual water, primary secondary amine (PSA) to eliminate organic acids, sugars, and fatty acids, and graphitized carbon black (GCB) or C18 to remove pigments and sterols. nih.govsigmaaldrich.com

For complex matrices like soil, which can have strong interactions with pesticides, modifications to the standard QuEChERS protocol are often necessary. chromatographyonline.com Soil is a challenging matrix due to its composition of organic and inorganic materials with active sites that can retain analytes. sepscience.comchromatographyonline.com Adaptations may include adjusting the sample-to-water ratio for dry soils, modifying the pH of the extraction solvent, and using different combinations of d-SPE sorbents to achieve cleaner extracts. researchgate.netchromatographyonline.com For instance, a combination of PSA and C18 is often used in the d-SPE step to yield cleaner extracts for soil samples. sepscience.com Despite these challenges, the QuEChERS approach has proven effective for extracting a broad range of pesticides from soil with good recoveries. sepscience.comnih.gov

Table 1: Generalized Steps of the QuEChERS Method for Soil Samples

Step Procedure Purpose
1. Sample Hydration For dry soil, weigh a sample (e.g., 3 g) and add water (e.g., 7 mL). Allow to hydrate (B1144303) for 30 minutes. For moist soil (≥70% water), use a larger sample (e.g., 10 g). chromatographyonline.com Ensures efficient extraction by creating an aqueous phase for partitioning.
2. Extraction Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample. Shake or vortex vigorously for several minutes. chromatographyonline.com To extract pesticides from the soil matrix into the organic solvent.
3. Salting Out Add a pre-packaged salt mixture (commonly MgSO₄ and a buffering salt like sodium acetate (B1210297) or citrate) to the tube. sigmaaldrich.comchromatographyonline.com Induces phase separation between the aqueous and acetonitrile layers.
4. Centrifugation Shake immediately and then centrifuge at ≥3000 rcf for 5 minutes. chromatographyonline.com To achieve a clean separation of the acetonitrile supernatant from the solid matrix and aqueous layer.
5. d-SPE Cleanup Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL d-SPE tube containing sorbents (e.g., MgSO₄, PSA, C18). chromatographyonline.com To remove matrix co-extractives that could interfere with subsequent analysis.
6. Final Centrifugation Vortex the d-SPE tube and centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes. chromatographyonline.com To pellet the sorbents, leaving a clean extract for analysis.

| 7. Analysis | The final supernatant can be filtered and is ready for analysis by techniques like LC-MS/MS or GC-MS/MS. sigmaaldrich.com | Quantification and confirmation of the target analyte. |

Accelerated Solvent Extraction (ASE) Techniques

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an automated technique that utilizes conventional solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. fishersci.comthermofisher.com The high temperature increases extraction efficiency by enhancing solvent diffusion and disrupting analyte-matrix interactions, while the high pressure keeps the solvent in a liquid state above its boiling point. thermofisher.com

ASE offers several key advantages over traditional extraction methods like Soxhlet or sonication, including:

Speed: Extraction times are significantly reduced, typically to 12–20 minutes per sample, compared to hours for conventional techniques. fishersci.comusda.gov

Reduced Solvent Consumption: The method requires much smaller volumes of solvent (15–50 mL), which lowers costs and minimizes environmental impact. fishersci.comthermofisher.com

Automation: Modern ASE systems can process multiple samples sequentially without user intervention, increasing laboratory throughput. fishersci.comfoodsafetytech.com

ASE has been successfully applied to the extraction of a wide range of pesticide residues from various food and environmental matrices. thermofisher.comacs.org For food samples with high water content, a desiccant is often mixed with the sample to improve pesticide recovery. fishersci.com The technique has demonstrated excellent recoveries for organophosphorus pesticides from matrices like carrots and apples. fishersci.comresearchgate.net In soil analysis, ASE has been shown to be more efficient than Soxhlet or shake extraction methods, especially for aged residues, with extraction parameters like temperature and solvent type being critical for optimal recovery. usda.gov

Table 2: Example ASE Conditions and Recoveries for Organophosphorus Pesticides in Food

Parameter Setting/Value
Instrument ASE 300 Accelerated Solvent Extractor
Sample Matrix Apples, Carrots (homogenized baby food) researchgate.net
Sample Size 30 g researchgate.net
Extraction Solvent Acetone/Methylene Chloride fishersci.com
Temperature 100 °C usda.gov
Pressure 1500 psi fishersci.com
Extraction Time ~15 minutes fishersci.com
Average Recovery (Apples) 91% (RSD: 11.8%) fishersci.comresearchgate.net

| Average Recovery (Carrots) | 89.7% (RSD: 8.7%) fishersci.comresearchgate.net |

Spectroscopic Techniques for Structural Elucidation of Metabolites (e.g., NMR, IR)

While this compound is a synthesized, isotopically labeled internal standard with a known structure, the elucidation of its non-labeled metabolites is crucial in toxicological and environmental fate studies. pharmaffiliates.com Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for determining the precise molecular structure of unknown compounds, including pesticide metabolites. jchps.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for structural elucidation. jchps.comtechnologynetworks.com It provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ³¹P). nih.govepa.gov The NMR spectrum reveals the chemical environment of each nucleus (chemical shift), the number of neighboring nuclei (signal splitting or multiplicity), and their spatial proximity, allowing for the complete assembly of a molecular structure. nih.govepa.gov

1D NMR (e.g., ¹H or ³¹P NMR) can identify functional groups and provide initial structural clues. For organophosphorus compounds, ³¹P NMR is particularly useful. epa.gov

2D NMR experiments (e.g., COSY, HSQC) are essential for complex molecules, as they reveal correlations between different nuclei, establishing atom connectivity and piecing together the carbon-hydrogen framework. nih.gov The reproducibility of NMR makes it highly reliable for identifying metabolites in complex mixtures, often by comparing the experimental spectra to those of reference compounds in databases. technologynetworks.com

Infrared (IR) Spectroscopy is a complementary technique that identifies the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching and bending of chemical bonds). nih.gov Each type of bond and functional group (e.g., C=O, P=O, O-H, C-H) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. researchgate.net While IR spectroscopy typically does not provide the detailed connectivity information that NMR does, it is highly effective for confirming the presence or absence of specific functional groups, which is critical when identifying transformation products resulting from metabolic processes like oxidation or hydrolysis. nih.govru.nl

Together, NMR and IR spectroscopy provide a comprehensive toolkit for the unambiguous structural elucidation of metabolites, which is a critical step in understanding the biotransformation pathways and toxicological profiles of parent compounds like phorate. researchgate.net

Table 3: Spectroscopic Techniques for Metabolite Structural Elucidation

Technique Information Provided Application in Metabolite Analysis
Nuclear Magnetic Resonance (NMR) Detailed molecular structure, including atom connectivity (carbon skeleton, proton environments), stereochemistry, and conformation. technologynetworks.comnih.gov Unambiguous identification of unknown metabolite structures by mapping out the entire molecule. Essential for distinguishing between isomers. nih.gov

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, C=O, P=S, P=O). researchgate.netnih.gov | Confirms metabolic transformations (e.g., oxidation of P=S to P=O, hydrolysis) by detecting changes in functional groups. ru.nl |

Mechanistic Studies of Phorate Oxon D10 Interactions at Molecular and Cellular Levels

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Acetylcholinesterase, Butyrylcholinesterase, Carboxylesterase)

The primary mechanism of toxicity for phorate (B1677698) oxon, the active metabolite of the insecticide phorate, is the inhibition of key serine hydrolase enzymes, most notably acetylcholinesterase (AChE). nih.govnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. nih.gov Phorate itself is a poor inhibitor of AChE, but is bioactivated by cytochrome P450 enzymes to the much more potent phorate oxon. nih.gov

Phorate oxon also demonstrates inhibitory activity against other serine hydrolases, including butyrylcholinesterase (BChE) and carboxylesterases (CbxE), which can act as stoichiometric scavengers of organophosphates, thereby providing a protective effect to AChE. nih.govresearchgate.net

Reversible and Irreversible Binding Dynamics

The interaction of phorate oxon with its target enzymes, particularly acetylcholinesterase, is characterized by the formation of a covalent bond, leading to what is considered functionally irreversible inhibition. nih.govfrontiersin.org The process begins with the formation of a non-covalent Michaelis-like complex between the phorate oxon molecule and the active site of the enzyme. This is followed by the phosphorylation of the catalytic serine residue within the active site. springermedizin.de This phosphylation results in a stable, covalent adduct that renders the enzyme inactive. frontiersin.org

The inhibition kinetics of phorate oxon with acetylcholinesterase have been determined for several species. The bimolecular inhibition rate constant (kᵢ) for human AChE is approximately two- to threefold higher than that for rat or guinea pig AChE, indicating a more rapid inhibition in humans. nih.gov Despite this, the kᵢ values for phorate oxon are generally lower than those of many other organophosphates. nih.govnih.gov

The aging of the phosphylated enzyme, a process of dealkylation that makes the enzyme-inhibitor complex resistant to reactivation by oximes, occurs very slowly for phorate oxon-inhibited AChE. nih.gov This slow aging process suggests a wider therapeutic window for the administration of reactivating agents. nih.gov

In contrast to the irreversible inhibition of AChE, some interactions with other enzymes, like certain carboxylesterases, can exhibit spontaneous reactivation, although this is generally a slow process. researchgate.net

Interactive Data Table: Inhibition Rate Constants (kᵢ) of Phorate Oxon with Acetylcholinesterase from Different Species

Specieskᵢ (M⁻¹ min⁻¹)Reference
Human1.4 x 10⁴ nih.gov
Guinea Pig4.8 x 10³ nih.gov
RatNot specified nih.gov

Active Site Interactions and Molecular Docking Simulations

While specific molecular docking studies for Phorate Oxon-d10 are not available, the interactions of similar organophosphates with the active site of acetylcholinesterase have been well-characterized through computational modeling. nih.govnih.gov The active site of AChE is located at the bottom of a deep and narrow gorge. nih.gov

Molecular docking simulations of organophosphates like paraoxon (B1678428) and chlorpyrifos (B1668852) oxon reveal that the inhibitor molecule positions itself within this gorge, with the phosphate (B84403) group oriented towards the catalytic triad, which includes the key serine residue. nih.govnih.gov The binding is stabilized by a network of interactions with aromatic amino acid residues that line the gorge. nih.gov For instance, the diethyl phosphate moiety of the inhibitor is positioned to react with the hydroxyl group of the active site serine.

The structure of the organophosphate, including the nature of the leaving group and the alkyl substituents on the phosphate, significantly influences its binding affinity and inhibitory potency. The larger and more restrictive active site gorge of butyrylcholinesterase compared to acetylcholinesterase likely contributes to the observed differences in their reactivity towards various organophosphates. nih.gov

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are essential tools for dissecting the cellular and molecular mechanisms of toxicity of compounds like phorate oxon, independent of the complexities of a whole organism. nih.gov Various cell lines, including those of neuronal and non-neuronal origin, are used to investigate cellular uptake, distribution, and the downstream effects on cellular pathways.

Cellular Uptake and Subcellular Distribution Studies

Specific studies on the cellular uptake and subcellular distribution of this compound are not documented. However, as a lipophilic organophosphate, its transport across cell membranes is expected to be governed by its physicochemical properties. nih.gov Lipophilic compounds can readily partition into and diffuse across the lipid bilayers of cell membranes. nih.gov

Studies with other lipophilic organophosphates in various cell types, including plant and animal cells, indicate that these compounds can accumulate within the cell, with their distribution being influenced by the composition of different subcellular compartments. nih.govnih.gov For instance, hydrophobic organophosphate esters have been shown to accumulate in the cell wall, cell residue, and organelles of rice cells. nih.gov In animal cells, the distribution would likely involve partitioning into lipid-rich structures such as the endoplasmic reticulum and mitochondria. mdpi.com The efficiency of uptake can be concentration-dependent, suggesting the involvement of both passive diffusion and potentially saturable transport processes. nih.gov

Effects on Cellular Signaling Pathways (e.g., oxidative stress, detoxification pathways)

Exposure to organophosphates, including the parent compound phorate, is known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govnih.gov While direct studies on phorate oxon are limited, it is plausible that as the active metabolite, it is a key mediator of these effects.

Organophosphate-induced oxidative stress can trigger several signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38-MAPK, is a crucial regulator of cellular responses to stress and can be activated by organophosphates. nih.gov Activation of these pathways can have both pro-apoptotic and protective effects depending on the cell type and the specific organophosphate. nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under conditions of oxidative stress, Nrf2 is activated and promotes the transcription of a battery of antioxidant and detoxification enzymes. springermedizin.denih.gov While direct evidence for this compound is lacking, other compounds that induce oxidative stress are known to activate the Nrf2 pathway as a compensatory response. mdpi.com

Detoxification pathways, such as those involving cytochrome P450 enzymes and carboxylesterases, are critical in metabolizing phorate and its oxon metabolite. nih.gov The activity of these pathways can determine the extent of cellular exposure to the toxic oxon.

Genotoxicity and Mutagenicity Assessments (mechanistic focus)

The genotoxic potential of the parent compound, phorate, has been demonstrated in several studies, suggesting that its metabolites, including phorate oxon, may be responsible for these effects. nih.gov Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. nih.gov

Mechanistically, the genotoxicity of organophosphates is often linked to the induction of oxidative stress. nih.gov The overproduction of ROS can lead to oxidative damage to DNA, resulting in the formation of DNA adducts, single- and double-strand breaks, and chromosomal aberrations. nih.govnih.gov Studies on phorate have shown that it can induce DNA damage in human lymphocytes, an effect that is associated with increased ROS production and mitochondrial dysfunction. nih.gov

The micronucleus assay is a common method for assessing chromosomal damage. researchgate.netepa.gov Studies have shown that phorate can induce the formation of micronuclei in the bone marrow cells of rats, indicating its clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential. nih.gov While these studies focus on the parent compound, it is the reactive metabolites like phorate oxon that are likely the ultimate genotoxic agents. The direct interaction of phorate oxon with DNA, potentially facilitated by its electrophilic nature, could also contribute to its genotoxic effects.

Resistance Mechanisms and Adaptation at the Molecular Level

The development of resistance to organophosphate insecticides, such as phorate and its active metabolite phorate oxon, is a significant challenge in pest management and a subject of extensive molecular research. At the molecular and cellular levels, organisms have evolved sophisticated mechanisms to counteract the toxic effects of these compounds. These adaptations primarily involve modifications of the target site of the insecticide, enhancement of metabolic detoxification pathways, and other protective strategies.

One of the most well-documented mechanisms of resistance to organophosphates is the alteration of the target enzyme, acetylcholinesterase (AChE). numberanalytics.com Point mutations in the ace-1 gene, which codes for AChE, can lead to an enzyme structure that is less sensitive to inhibition by organophosphates. mdpi.com These mutations reduce the binding affinity of the insecticide to the active site of the enzyme, thereby allowing nerve function to continue despite the presence of the toxicant. Research has identified several specific amino acid substitutions in the AChE enzyme that confer resistance in various insect species. mdpi.comresearchgate.net For example, mutations such as G119S, F290V, and A201S have been frequently reported in resistant populations of different pests. mdpi.comresearchgate.net

Table 1: Examples of Acetylcholinesterase (AChE) Mutations Conferring Resistance to Organophosphates This table is interactive. Click on the headers to sort.

Species Mutation Reference
Culex pipiens G119S numberanalytics.comresearchgate.net
Spodoptera frugiperda A201S mdpi.com
Spodoptera frugiperda G227A mdpi.com
Spodoptera frugiperda F290V mdpi.com
Myzus persicae F331W numberanalytics.com
Bemisia tabaci F392W researchgate.net

Metabolic resistance is another critical adaptation, involving the detoxification of the insecticide before it can reach its target in the nervous system. This is often achieved through the increased activity or altered substrate specificity of several enzyme families. nih.gov

Esterases (ESTs): The overproduction of carboxylesterases is a common mechanism for organophosphate resistance. capes.gov.br This can result from the amplification of the esterase genes, leading to higher levels of the enzyme that can sequester or hydrolyze the insecticide. numberanalytics.com In some cases, point mutations within the esterase genes can enhance their ability to break down the toxic compound. nih.govresearchgate.net

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is crucial for metabolizing a wide range of foreign compounds, including insecticides. numberanalytics.com The upregulation of specific P450 genes has been linked to resistance in many insect species, as it leads to a faster breakdown of the insecticide into less toxic metabolites. mdpi.com However, in some instances, a downregulation of P450s has been observed in resistant individuals. nih.govresearchgate.net This may represent a strategy to avoid the metabolic activation of certain pro-insecticides (though phorate itself is activated to phorate oxon by P450s). nih.govresearchgate.net

Glutathione (B108866) S-Transferases (GSTs): These enzymes play a role in detoxification by catalyzing the conjugation of glutathione to the insecticide, which facilitates its excretion. numberanalytics.comcapes.gov.br Increased expression of GSTs has been associated with resistance to organophosphates. biorxiv.org

In addition to target-site modification and metabolic detoxification, other molecular adaptations contribute to resistance. Reduced penetration of the insecticide through the insect's cuticle is one such mechanism. nih.gov Changes in the composition and thickness of the cuticle can slow down the absorption of the toxicant, providing more time for detoxification enzymes to act. nih.govbiorxiv.org

Table 2: Changes in Gene Expression Associated with Organophosphate Resistance This table is interactive. Click on the headers to sort.

Gene/Protein Family Change in Expression Organism/System Implication Reference
Esterases Upregulated Cochliomyia hominivorax Enhanced detoxification nih.govresearchgate.net
Cytochrome P450s Down-regulated Cochliomyia hominivorax Potentially reduced bioactivation or aversion nih.govresearchgate.net
Serine-endopeptidase Altered expression Cochliomyia hominivorax Part of broader physiological response nih.govresearchgate.net
Cuticle metabolism genes Altered expression Cochliomyia hominivorax Reduced insecticide penetration nih.govresearchgate.netbiorxiv.org
vanRG, tetW/N/W, acrD, evgS Upregulated Mouse intestinal microbiota Increased efflux pump activity nih.govresearchgate.net

These molecular and cellular adaptations are not mutually exclusive and often co-exist within a resistant population, providing multiple layers of defense against insecticides like phorate oxon. The interplay between these different mechanisms can lead to high levels of resistance and poses a continuous challenge for pest control strategies.

Ecological Impact and Environmental Monitoring Implications of Phorate Oxon D10

Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Organisms

Direct research on the bioaccumulation and bioconcentration of Phorate (B1677698) Oxon-d10 in organisms is not available, as this deuterated compound is synthesized for use as an analytical internal standard and is not released into the environment. However, understanding the bioaccumulation potential of the parent compound, phorate, and its primary metabolites, phorate sulfoxide (B87167) and phorate sulfone, is crucial for assessing environmental risk.

Bioaccumulation refers to the uptake of a chemical from all sources (e.g., water, food, sediment), while bioconcentration is the uptake from water alone. Organophosphate pesticides like phorate are generally considered to have low to moderate bioaccumulation potential due to their relatively rapid degradation in organisms and the environment. researchgate.netbiotechrep.ir Phorate itself is quickly metabolized in soil and organisms into more persistent and toxic compounds, including phorate sulfoxide, phorate sulfone, and phorate oxon. koreascience.krnih.gov

Studies on the environmental fate of phorate indicate that its metabolites are of greater concern for potential bioaccumulation. For instance, the half-life of parent phorate in soil can be as short as 2 to 15 days, while its sulfoxide and sulfone metabolites are more persistent. nih.gov The persistence of these metabolites increases the window for uptake by terrestrial and aquatic organisms.

The potential for a substance to bioconcentrate is often estimated using its octanol-water partition coefficient (Kow). Chemicals with a high log Kow value (typically >3) are more lipid-soluble and have a greater tendency to accumulate in the fatty tissues of organisms. eeer.org While specific bioconcentration factor (BCF) data for phorate and its metabolites are limited in publicly available literature, their chemical properties suggest a potential for accumulation in organisms living in contaminated environments. The use of Phorate Oxon-d10 in analytical methods allows for the precise measurement of these residues in various biological matrices, which is essential for determining actual bioaccumulation in field studies. lcms.cznih.gov

Table 1: Key Properties Related to Bioaccumulation of Phorate and its Metabolites

CompoundLog Kow (estimated)Water Solubility (mg/L)Soil Half-life
Phorate3.92502-15 days nih.gov
Phorate Sulfoxide1.59HighMore persistent than phorate nih.gov
Phorate Sulfone1.84HighMore persistent than phorate nih.gov
Phorate Oxon2.47ModerateMetabolite

Note: The data in this table is compiled from various sources and estimations, as precise experimental values for all parameters are not consistently available. The Log Kow values are indicative of the lipophilicity of the compounds.

Trophic Transfer and Food Web Dynamics of Deuterated Phorate Oxon Analogs

There is no evidence to suggest that deuterated phorate oxon analogs are present in the environment at levels that would allow for the study of their trophic transfer or food web dynamics. Their use is confined to analytical laboratories. However, the study of the trophic transfer of the non-deuterated phorate and its metabolites is a key area of ecotoxicology.

Trophic transfer, or biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. learncbse.in For a substance to biomagnify, it must be persistent in the environment, bioavailable, and resistant to metabolic degradation. While organophosphates like phorate are generally less persistent than organochlorine pesticides such as DDT, their metabolites can persist and accumulate. eeer.org

The trophic transfer potential of phorate and its metabolites is generally considered to be low. However, in aquatic and terrestrial food webs, organisms that consume contaminated prey can accumulate these compounds. The use of stable isotope analysis, often in conjunction with contaminant analysis using internal standards like this compound, can help to elucidate the trophic position of organisms and the potential for biomagnification of pesticide residues. researchgate.netdntb.gov.ua For example, by measuring the concentrations of phorate metabolites in various organisms within a food web and analyzing their nitrogen stable isotope ratios (δ15N), scientists can determine if concentrations increase with trophic level. eeer.org

Environmental Monitoring Programs Utilizing Deuterated Internal Standards

Environmental monitoring programs are essential for assessing the extent of pesticide contamination in various environmental compartments, including water, soil, and biota. nih.gov The accuracy and reliability of these programs depend on robust analytical methodologies. Deuterated internal standards, such as this compound, are fundamental to achieving high-quality data in chromatography-mass spectrometry (MS) techniques. nih.govresearchgate.net

When analyzing environmental samples, the target analyte (e.g., phorate or its metabolites) can be lost during sample preparation and extraction, or its signal in the analytical instrument can be suppressed or enhanced by other components in the sample matrix. researchgate.net An internal standard is a compound that is chemically similar to the analyte but has a different mass due to isotopic labeling (e.g., with deuterium). nih.gov this compound is added to a sample in a known quantity at the beginning of the analytical process. Because it behaves almost identically to the non-deuterated phorate oxon during extraction, cleanup, and analysis, any losses or matrix effects that affect the native compound will also affect the deuterated standard in the same way. By comparing the signal of the analyte to the signal of the internal standard, a more accurate quantification can be achieved. lcms.cznih.gov

The use of deuterated standards like this compound is a common practice in multi-residue pesticide analysis methods, such as those used by regulatory agencies and research institutions worldwide to monitor food and environmental safety. eurl-pesticides.eugcms.cz

Table 2: Role of this compound in Environmental Monitoring

Monitoring StepChallengeRole of this compound
Sample ExtractionIncomplete recovery of the target analyte.Acts as a surrogate to correct for extraction inefficiencies.
Sample CleanupLoss of analyte during purification steps.Co-elutes with the analyte, allowing for correction of losses.
Instrumental Analysis (GC-MS/LC-MS)Matrix effects (suppression or enhancement of the analyte signal).Compensates for matrix-induced variations in signal intensity.
QuantificationInaccurate measurement of the analyte concentration.Provides a stable reference point for accurate quantification.

Contribution of this compound to Overall Environmental Contaminant Load

The primary concern regarding environmental contamination is with the parent compound, phorate, and its toxic metabolites, which are used in agriculture. agronomyjournals.commdpi.com The environmental load of these compounds can be significant in areas of intensive agricultural use, leading to contamination of soil and water resources. nih.govresearchgate.net Runoff from agricultural fields can carry phorate and its degradation products into aquatic ecosystems, posing a risk to non-target organisms. pesticidestewardship.org

Therefore, the significance of this compound lies not in its own environmental presence, but in its critical role in enabling the accurate measurement and assessment of the environmental contamination caused by phorate.

Regulatory Science, Forensic Applications, and Quality Assurance with Phorate Oxon D10

Forensic Analysis of Environmental Samples for Phorate (B1677698) Oxon Contamination

In the field of environmental forensics, the objective is often to identify the source and extent of contamination, which may be linked to accidental spills, illegal dumping, or the misuse of pesticides. mdpi.com Phorate, due to its high toxicity, is a compound of concern in cases of animal poisoning and environmental damage. nih.govjru-b.com Forensic analysis in such cases demands unambiguous identification and precise quantification of the toxic agent in complex environmental samples like soil, water, or biological tissues. medwinpublishers.com

Phorate Oxon-d10 plays a vital role in these forensic investigations. When analyzing environmental samples, which are often non-homogenous and contain numerous interfering substances, the use of a stable isotope-labeled internal standard is the gold standard for quantification. It allows the analyst to overcome challenges posed by the sample matrix, which can suppress or enhance the instrument's signal. The detection of phorate and its metabolites like Phorate Oxon in visceral matrices can confirm the presence of the parent compound and is invaluable for legal investigations. medwinpublishers.com

The process typically involves extracting the contaminants from the sample, often using techniques like liquid-liquid extraction or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using GC-MS or LC-MS/MS. medwinpublishers.comnih.gov By using this compound as an internal standard, forensic laboratories can construct robust and reliable quantitative methods. This ensures that the analytical results are legally defensible, which is a critical requirement in forensic science where findings may be presented in court. epa.gov The structural similarity of phorate to chemical warfare nerve agents also makes it a compound of interest in security and safety fields, further underscoring the need for rigorous analytical methods. diva-portal.org

Development of Certified Reference Materials (CRMs) and Interlaboratory Studies for Deuterated Analogs

Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy and comparability of chemical measurements across different laboratories. mdpi.com A CRM is a standard for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. fao.org For deuterated analogs like this compound, CRMs are essential for validating analytical methods and ensuring the quality of analytical standards used in routine testing.

The development of a CRM is a meticulous process governed by international standards such as ISO 17034 (for the competence of reference material producers) and ISO Guide 35. mdpi.comnih.gov The process includes:

Material Preparation: Synthesis and purification of the deuterated compound to a high degree of chemical and isotopic purity.

Homogeneity Testing: Ensuring that the property value (e.g., concentration) is uniform across all units of the CRM batch. researchgate.net

Stability Testing: Assessing the stability of the compound under specified storage and transport conditions to establish a shelf-life. fao.org

Characterization: Assigning a certified value with its uncertainty, often by using multiple independent, high-precision analytical methods, such as isotope dilution mass spectrometry (IDMS). researchgate.net

Once developed, these CRMs are used by laboratories to calibrate instruments, validate methods, and as quality control materials. fao.org They are also critical for conducting interlaboratory studies or proficiency tests (PTs), which are organized according to standards like ISO/IEC 17043. nih.gov In a PT, a central organizer sends identical test materials (often matrix CRMs) to multiple laboratories. Each lab analyzes the material, and the results are compared to the certified reference value. This process allows laboratories to evaluate their analytical performance against their peers and identify potential issues with their methods or procedures, fostering harmonization and a high standard of quality across the analytical community. fao.orgnih.gov

Table 2: Stages in CRM Development (Based on ISO 17034)

Stage Description Governing Standard
Planning & Material Selection Defining the need for the CRM and selecting appropriate raw materials. ISO 17034
Material Processing Synthesis, purification, and preparation of the candidate material. ISO 17034
Homogeneity Assessment Statistical analysis to ensure minimal variation between CRM units. ISO Guide 35
Stability Assessment Evaluating the material's properties over time under various conditions to set an expiry date. ISO Guide 35
Characterization (Value Assignment) Using one or more primary methods at one or multiple labs to assign a certified value and its uncertainty. ISO Guide 35
Certification & Documentation Issuing a certificate with all required information, including the certified value, uncertainty, and traceability statement. ISO Guide 31
Post-Certification Monitoring Ongoing monitoring of the CRM's stability. ISO 17034

Quality Control and Quality Assurance Protocols in Analytical Laboratories

Quality control (QC) and quality assurance (QA) are comprehensive systems that ensure analytical data is of a known and sufficient quality for its intended purpose. who.int In laboratories analyzing for Phorate Oxon, the use of its deuterated analog, this compound, is an integral part of robust QA/QC protocols, often required for accreditation under standards like ISO/IEC 17025. who.intfao.org

This compound is used in several key QA/QC applications:

Method Validation: During the validation of a new analytical method, this compound is used to assess critical performance parameters. This includes determining the method's linearity, accuracy (trueness), precision (repeatability and reproducibility), and recovery. iaea.org By spiking blank samples with both the target analyte and the internal standard, analysts can verify that the method performs consistently across a range of concentrations. nih.gov

Routine Quality Control: In daily operations, a known amount of this compound is added to every sample, blank, and quality control sample. The recovery of the internal standard in each analysis is monitored. If the recovery falls outside of predefined acceptance limits (e.g., 70-120%), it signals a problem with that specific sample preparation or analysis, such as an instrument malfunction or a matrix interference effect. This allows the lab to reject the result for that sample and re-analyze it. epa.gov

Instrument Performance Monitoring: The consistent response of the analytical instrument to the internal standard is tracked over time. This provides a continuous check on the instrument's sensitivity and performance, helping to identify the need for maintenance before significant problems arise. fao.org

Correcting for Variability: The primary role of this compound is to correct for the unavoidable variability in sample preparation and instrument response. This ensures that the final calculated concentration of Phorate Oxon is as accurate as possible, regardless of whether the sample is in a simple matrix like clean water or a complex one like fatty tissue or soil. medwinpublishers.com

By embedding the use of deuterated internal standards like this compound into their standard operating procedures, analytical laboratories can ensure the integrity, reliability, and defensibility of their data. epa.gov

Emerging Research Areas and Future Perspectives on Phorate Oxon D10 Studies

Novel Analytical Techniques and Automation in Detection

The accurate detection of pesticide residues like phorate (B1677698) and its metabolite phorate oxon is crucial for environmental monitoring and food safety. Phorate oxon-d10 is central to these analytical efforts, primarily as an internal standard in chromatographic methods.

Recent advancements have focused on enhancing the sensitivity, efficiency, and automation of these detection techniques. Gas chromatography-mass spectrometry (GC-MS) remains a principal method for analyzing phorate and its metabolites. cabidigitallibrary.orgcdc.gov The use of matrix-dispersive solid-phase extraction coupled with GC-MS has been shown to be effective for determining phorate and its metabolites in samples like radishes, offering high sensitivity with limits of detection between 0.001-0.003 mg/kg. cabidigitallibrary.org Such methods provide better separation and anti-interference capabilities compared to older detectors. cabidigitallibrary.org

Automation is a key trend, with techniques like gas diffusion microextraction (GDME) combined with GC-MS enabling routine monitoring in complex biological samples like urine with high efficiency and speed. nih.gov These automated systems reduce sample preparation time and minimize the use of organic solvents. nih.govmdpi.com The development of novel sorbent materials for solid-phase microextraction (SPME) also contributes to improved analytical performance, achieving low limits of detection (LOD) in the range of 0.01–0.03 ng mL⁻¹. mdpi.com

Future developments will likely focus on further miniaturization of extraction techniques and the integration of automated sample preparation workflows with highly sensitive mass spectrometry platforms, such as triple quadrupole mass spectrometry (MS/MS). restek.comgcms.cz this compound will remain a vital component in these advanced methods, ensuring the accuracy and reliability of quantification by correcting for matrix effects and variations during sample processing and analysis.

Advanced Computational Modeling for Environmental Fate and Metabolism Prediction

Computational modeling is an increasingly powerful tool for predicting the environmental fate and metabolism of pesticides like phorate and its oxon derivative. These in silico approaches offer a cost-effective and rapid means to assess the potential behavior of compounds without extensive laboratory experiments.

Models are being developed using machine learning algorithms, such as support vector machines and random forests, to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net These models can estimate how a compound like phorate oxon might move through different environmental compartments (soil, water, air), its persistence, and its potential to be taken up by organisms. For instance, modeling can predict the likelihood of phorate oxidizing to its more toxic sulfoxide (B87167) and sulfone metabolites in soil environments. researchgate.net

Recent studies have focused on creating in silico spectral databases to predict and identify transformation products of organophosphorus compounds in indoor environments. nih.gov This approach, which involves predicting mass spectrometry fragmentation patterns, could be adapted to model the environmental degradation pathways of phorate oxon, identifying novel metabolites that may be formed through processes like hydrolysis or photooxidation. nih.gov Such predictive power is essential for understanding the complete toxicological profile of a pesticide release.

Future research will likely see the development of more sophisticated, multi-parameter models that integrate a wider range of physicochemical properties and environmental variables to provide more accurate predictions of a contaminant's lifecycle. These advanced models will be crucial for proactive risk assessment and for guiding the development of more environmentally benign pesticides.

Integrated Omics Approaches (Proteomics, Metabolomics) in Mechanistic Studies

Integrated "omics" technologies, particularly proteomics and metabolomics, are providing unprecedented insights into the mechanistic effects of organophosphates. nih.gov These approaches allow for a systems-level understanding of how organisms respond to pesticide exposure. nih.gov

Proteomics involves the large-scale study of proteins. In the context of phorate oxon, proteomics can identify changes in protein expression in an organism exposed to the compound. This can reveal the specific cellular pathways that are disrupted, such as those involved in nerve transmission, oxidative stress, or detoxification. mdpi.com For example, studies on other organophosphates have used proteomics to identify proteins involved in microbial degradation pathways. nih.govmdpi.com

Metabolomics is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological system. When an organism is exposed to phorate oxon, metabolomics can map the resulting changes in its metabolic profile. This can help identify the specific enzymes and pathways involved in metabolizing the pesticide and the downstream biochemical consequences of its toxicity. nih.gov

Sustainable Remediation Strategies for Phorate Oxon Contamination

The contamination of soil and water with persistent and toxic pesticides like phorate and its metabolites necessitates the development of sustainable remediation strategies. researchgate.net Traditional physical and chemical methods can be costly and generate secondary pollutants, leading to a growing focus on biological approaches. researchgate.netresearchgate.net

Bioremediation utilizes microorganisms such as bacteria and fungi to break down contaminants into less toxic substances. researchgate.netnih.gov Research has identified microbial consortia capable of degrading phorate with high efficiency. researchgate.netnih.govsigmaaldrich.com For example, a combination of Brevibacterium frigoritolerans, Bacillus aerophilus, and Pseudomonas fulva has been shown to remove over 97% of phorate from contaminated soil. researchgate.netnih.gov The metabolic pathways often involve hydrolysis and oxidation, which can break down the parent compound and its toxic metabolites. researchgate.net

Phytoremediation is another eco-friendly technology that uses plants to remove, degrade, or immobilize pollutants from the environment. nih.govnih.govcluin.org Certain plants, including grasses and legumes like mustard and alfalfa, can absorb pesticides from the soil and water. nih.gov The effectiveness of phytoremediation can be enhanced through the use of soil amendments or by promoting beneficial interactions between plants and rhizosphere microbes that accelerate pesticide degradation. nih.gov While promising, limitations include the depth of contamination that can be treated and the time required for remediation. cluin.org

Other innovative strategies under investigation include the use of enzyme-based systems for decontamination and advanced materials like covalent organic frameworks and metal-organic frameworks (ZIFs) that can adsorb or catalytically degrade organophosphates. nih.govnih.govresearchgate.net

The following table summarizes key sustainable remediation approaches applicable to organophosphate contamination.

Remediation StrategyDescriptionKey Organisms/MethodsAdvantages
Bioremediation Use of microorganisms to degrade pollutants.Consortia of bacteria (Pseudomonas, Bacillus), fungi. researchgate.netnih.govEco-friendly, cost-effective, potential for complete mineralization. researchgate.net
Phytoremediation Use of plants to remove, contain, or degrade contaminants.Hybrid poplars, willows, mustard, alfalfa. nih.govcluin.orgLow-cost, aesthetically pleasing, applicable to large areas. mdpi.com
Enzymatic Degradation Application of purified enzymes to neutralize organophosphates.Organophosphate-hydrolyzing enzymes. nih.govHigh specificity and efficiency under controlled conditions. nih.gov
Advanced Materials Use of engineered materials to adsorb or catalytically destroy pollutants.Covalent organic frameworks, Zeolitic Imidazolate Frameworks (ZIFs). nih.govresearchgate.netHigh adsorption capacity and rapid degradation rates. researchgate.net

This table is interactive. Click on the headers to sort.

Role of Deuterated Analogs in Advancing Organophosphate Research and Understanding

Deuterated analogs, such as this compound, are powerful tools that have significantly advanced organophosphate research. Their primary role is as internal standards in analytical chemistry.

When analyzing environmental or biological samples, the extraction and measurement processes can be prone to variability and loss. By adding a known quantity of a deuterated standard like this compound to the sample at the beginning of the workflow, analysts can accurately quantify the non-deuterated target compound. reddit.com Because the deuterated analog is chemically almost identical to the target analyte, it behaves similarly during extraction, cleanup, and chromatography, but its higher mass allows it to be distinguished by a mass spectrometer. cdc.gov This isotope dilution mass spectrometry technique corrects for sample-specific matrix effects and procedural losses, leading to highly accurate and precise results. cdc.gov

Beyond their use as analytical standards, deuterated compounds are also valuable in metabolic research. The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium bond. google.com This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of that bond, such as those mediated by cytochrome P450 enzymes. google.com Studying how deuteration at specific molecular positions affects the metabolism and toxicity of an organophosphate can provide crucial insights into its bioactivation and detoxification pathways. This knowledge is fundamental for understanding species-specific toxicity and for designing safer pesticides.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Phorate Oxon-d10 with isotopic purity?

  • Methodological Answer : Synthesis typically involves deuteration of the parent compound (Phorate Oxon) using deuterated reagents (e.g., D₂O or deuterated alkylating agents). Isotopic purity (>98%) is verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with peak integration confirming deuterium incorporation at specific positions. Analytical protocols should follow guidelines for deuterated internal standards, including chromatographic separation (e.g., LC-MS/MS) to resolve isotopic peaks .

Q. How can researchers ensure accurate detection of this compound in complex environmental matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS), where this compound serves as an internal standard. Sample preparation involves solid-phase extraction (SPE) to reduce matrix interference, followed by LC-MS/MS analysis in multiple reaction monitoring (MRM) mode. Calibration curves must account for matrix effects by spiking deuterated analogs into blank matrices .

Q. What factors influence the stability of this compound in experimental settings?

  • Methodological Answer : Stability studies should evaluate pH, temperature, and solvent composition. For example, this compound degrades faster in acidic conditions (pH <4) due to hydrolysis. Store samples at -20°C in inert solvents (e.g., acetonitrile) and validate stability over time using accelerated degradation studies with kinetic modeling .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported environmental half-lives of this compound?

  • Methodological Answer : Contradictions often arise from variability in soil organic matter or microbial activity. Use controlled microcosm studies with standardized OECD 307 guidelines, spiking deuterated compound into soils of defined composition. Apply mixed-effects models to statistically isolate factors (e.g., moisture, temperature) contributing to half-life variability .

Q. What mechanistic insights can isotopic tracing with this compound provide about its metabolic pathways?

  • Methodological Answer : Co-incubate this compound with liver microsomes or soil microbiota, then track deuterium retention in metabolites via HRMS. Compare fragmentation patterns to non-deuterated analogs to identify biotransformation sites (e.g., oxidation at sulfur atoms). Pair with enzymatic inhibition assays to clarify CYP450-mediated pathways .

Q. How can researchers optimize this compound as an internal standard for quantifying its parent compound in multi-residue analyses?

  • Methodological Answer : Validate cross-talk between analyte and internal standard channels in LC-MS/MS by analyzing deuterium loss during ionization. Adjust collision energy to minimize interference. Use matrix-matched calibration and perform recovery experiments (spiked at 10–100 ng/L) to assess precision (<15% RSD) .

Data Analysis & Reproducibility

Q. What statistical approaches resolve contradictions in this compound toxicity data across in vitro and in vivo studies?

  • Methodological Answer : Apply meta-analysis techniques to harmonize datasets, weighting studies by sample size and experimental rigor (e.g., OECD-compliant assays). Use species-specific physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to in vivo doses, accounting for metabolic differences .

Q. How should researchers document methodologies to ensure reproducibility of this compound studies?

  • Methodological Answer : Follow FAIR data principles: provide detailed synthesis protocols (e.g., reagent lot numbers, reaction times), raw chromatograms, and NMR/HRMS spectra in supplementary materials. Use electronic lab notebooks (ELNs) with version control for traceability .

Tables for Key Data

Parameter Recommended Method Reference
Isotopic Purity VerificationHRMS (resolution >30,000), ¹H/²H NMR
Environmental Half-LifeOECD 307 Guideline (aerobic soil study)
Matrix Effect CorrectionIsotope Dilution Mass Spectrometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.